Khellin
Overview
Description
Khellin is a naturally occurring furanochromone compound isolated from the fruits and seeds of the plant Ammi visnaga, also known as bishop’s weed. This compound has been traditionally used in various Mediterranean countries for its medicinal properties. This compound is known for its pharmacological activities, including bronchodilation, relief of renal colic, and treatment of urethral stones .
Mechanism of Action
Target of Action
Khellin, a furanochromone isolated from fruits and seeds of Ammi visnaga, primarily acts as a smooth muscle relaxant . It is known to inhibit phosphodiesterase enzymes, which play a crucial role in the breakdown of cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP) . Additionally, this compound is an EGFR inhibitor with an IC50 of 0.15 µM .
Mode of Action
The primary mode of action of this compound involves its interaction with phosphodiesterase enzymes. By inhibiting these enzymes, this compound prevents the breakdown of cyclic nucleotides, leading to an increase in their levels . This results in the relaxation of smooth muscles. Furthermore, this compound’s EGFR inhibitory activity contributes to its anti-proliferative effects .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of smooth muscle contraction and cell proliferation. The inhibition of phosphodiesterase enzymes leads to an increase in the levels of cyclic nucleotides, which are key regulators of smooth muscle contraction . On the other hand, the inhibition of EGFR disrupts cell proliferation pathways .
Pharmacokinetics
This compound has low water solubility (~120 µg/mL) and low bioavailability, which limit its therapeutic application . Research has explored the development of binary and ternary solid dispersion formulations to improve its solubility and dissolution behavior . For instance, a formulation using PEG-4000 as a hydrophilic carrier displayed a five-fold enhancement in the aqueous solubility of this compound . The quantitative dissolution data demonstrated a 2–3-fold improvement in AUC at physiological pH conditions .
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of smooth muscles and the inhibition of cell proliferation . These effects underlie this compound’s various pharmacological activities, including its use as a bronchodilator and its potential anti-neoplastic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility and dissolution behavior of this compound can be significantly improved by formulating it into binary and ternary solid dispersions . Furthermore, the bioavailability of this compound can be enhanced through the use of hydrophilic carriers .
Biochemical Analysis
Biochemical Properties
Khellin interacts with various enzymes, proteins, and other biomolecules. It has been found to influence the activity of certain enzymes, leading to its various pharmacological effects .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are currently being researched. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Khellin can be synthesized through various chemical routes. One common method involves the extraction of this compound from the fruits and seeds of Ammi visnaga using organic solvents. The extracted compound is then purified through crystallization techniques .
Industrial Production Methods: In industrial settings, this compound is produced by large-scale extraction from Ammi visnaga. The plant material is subjected to solvent extraction, followed by purification processes such as recrystallization and chromatography to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Khellin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties .
Scientific Research Applications
Khellin has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various pharmacologically active compounds.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has been explored for its bronchodilator, anti-inflammatory, and antispasmodic properties.
Comparison with Similar Compounds
Visnagin: Another furanochromone compound found in Ammi visnaga with similar pharmacological properties.
Amiodarone: A synthetic derivative of khellin used as an antiarrhythmic agent.
Cromolyn Sodium: A compound derived from this compound, used as a mast cell stabilizer in the treatment of asthma and allergic conditions.
Uniqueness of this compound: this compound is unique due to its natural origin and its broad spectrum of pharmacological activities. Unlike its synthetic derivatives, this compound is directly extracted from plant sources, making it a valuable compound in natural product research and traditional medicine .
Properties
IUPAC Name |
4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-7-6-9(15)10-11(16-2)8-4-5-18-12(8)14(17-3)13(10)19-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMPDPBYAYSOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045267 | |
Record name | Khellin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82-02-0 | |
Record name | Khellin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Khellin [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | khellin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | khellin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | khellin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | khellin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Khellin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Khellin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KHELLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G117T0TJZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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